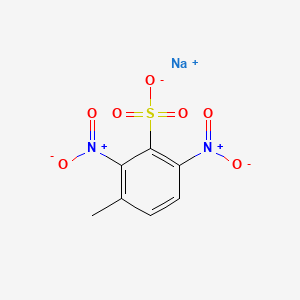
Tenofovir Dibenzyloxy Isopropyl Carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Tenofovir Dibenzyloxy Isopropyl Carbamate involves several steps. One common method starts with the esterification of Tenofovir, followed by a reaction with 2-bromopropane in the presence of a phase-transfer catalyst . The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yield and purity. Industrial production methods often employ large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Análisis De Reacciones Químicas
Tenofovir Dibenzyloxy Isopropyl Carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group with another. Halogenation reactions using reagents like chlorine or bromine are typical examples.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Tenofovir Dibenzyloxy Isopropyl Carbamate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Tenofovir Dibenzyloxy Isopropyl Carbamate involves its conversion to Tenofovir, which is an acyclic nucleotide diester analog of adenosine monophosphate . Once activated by bi-phosphorylation, it acts as an antiviral acyclic nucleoside phosphonate. It inhibits the viral reverse transcriptase enzyme, which is essential for viral replication in HIV-infected individuals .
Comparación Con Compuestos Similares
Tenofovir Dibenzyloxy Isopropyl Carbamate can be compared with other similar compounds such as:
Tenofovir Disoproxil Fumarate: A prodrug of Tenofovir used in the treatment of HIV and hepatitis B.
Tenofovir Alafenamide: Another prodrug of Tenofovir with improved pharmacokinetic properties.
The uniqueness of this compound lies in its specific chemical structure, which provides distinct advantages in terms of stability and bioavailability compared to other similar compounds .
Propiedades
Fórmula molecular |
C27H32N5O6P |
|---|---|
Peso molecular |
553.5 g/mol |
Nombre IUPAC |
propan-2-yl N-[9-[(2R)-2-[bis(phenylmethoxy)phosphorylmethoxy]propyl]purin-6-yl]carbamate |
InChI |
InChI=1S/C27H32N5O6P/c1-20(2)38-27(33)31-25-24-26(29-17-28-25)32(18-30-24)14-21(3)35-19-39(34,36-15-22-10-6-4-7-11-22)37-16-23-12-8-5-9-13-23/h4-13,17-18,20-21H,14-16,19H2,1-3H3,(H,28,29,31,33)/t21-/m1/s1 |
Clave InChI |
BOCUFFJMDAIOMR-OAQYLSRUSA-N |
SMILES isomérico |
C[C@H](CN1C=NC2=C(N=CN=C21)NC(=O)OC(C)C)OCP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
SMILES canónico |
CC(C)OC(=O)NC1=C2C(=NC=N1)N(C=N2)CC(C)OCP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


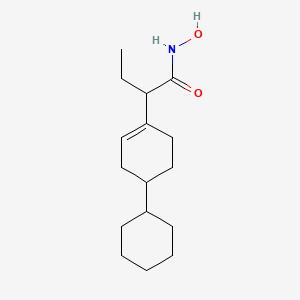
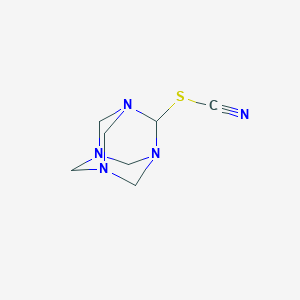

![[(2S,3R,4R,5R,6S)-4-(dimethylamino)-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate](/img/structure/B13827382.png)
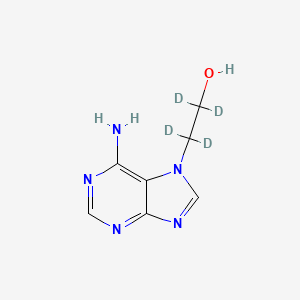

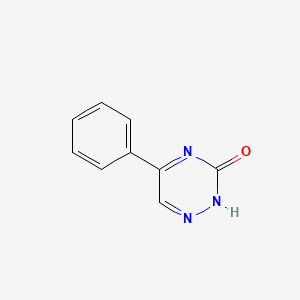
![N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N](/img/structure/B13827407.png)
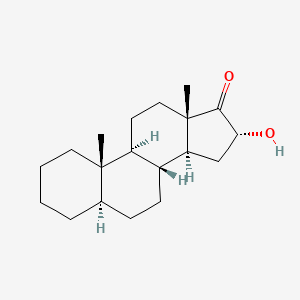
![5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide](/img/structure/B13827417.png)
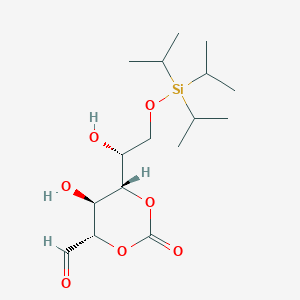
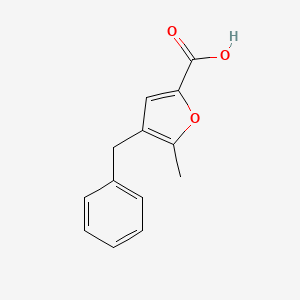
![t-Butyl(E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1h-indol-2-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13827441.png)
